6-Methoxy-1H-pyrazolo[4,3-C]pyridine
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Overview
Description
6-Methoxy-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-3-methoxypyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This can involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, the use of catalysts and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced under hydrogenation conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 6-hydroxy-1H-pyrazolo[4,3-C]pyridine.
Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydropyrazolo[4,3-C]pyridine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Methoxy-1H-pyrazolo[4,3-C]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Methoxy-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[3,4-c]pyridine: Similar structure but with different ring fusion.
1H-Pyrazolo[4,3-b]pyridine: Differently fused pyrazole and pyridine rings.
Uniqueness
6-Methoxy-1H-pyrazolo[4,3-C]pyridine is unique due to the presence of the methoxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methoxy-1H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-6-5(3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTMRTGVYAYBFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=NNC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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